molecular formula C15H10N2O4S2 B4703992 (5Z)-3-benzyl-5-[(5-nitrofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-[(5-nitrofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4703992
M. Wt: 346.4 g/mol
InChI Key: JXRXGCSSYOEQGJ-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-benzyl-5-[(5-nitrofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a thiazolidinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-[(5-nitrofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 3-benzyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-[(5-nitrofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted thiazolidinone derivatives.

Scientific Research Applications

(5Z)-3-benzyl-5-[(5-nitrofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: Investigated for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The exact mechanism of action of (5Z)-3-benzyl-5-[(5-nitrofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects by interacting with various molecular targets, including enzymes and receptors. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components, leading to antibacterial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Nitrofural: A topical antibacterial agent used for skin infections.

    Nifuratel: A nitrofuran derivative used in the treatment of vaginal infections.

    2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Studied for its antimicrobial properties.

Uniqueness

(5Z)-3-benzyl-5-[(5-nitrofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific structural features, including the combination of a thiazolidinone core with a nitrofuran moiety

Properties

IUPAC Name

(5Z)-3-benzyl-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4S2/c18-14-12(8-11-6-7-13(21-11)17(19)20)23-15(22)16(14)9-10-4-2-1-3-5-10/h1-8H,9H2/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRXGCSSYOEQGJ-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-benzyl-5-[(5-nitrofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.